3-Cyanothiophene-2-sulfonamide
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Overview
Description
Scientific Research Applications
Bioorganic and Medicinal Chemistry
“3-Cyanothiophene” is an important heterocyclic scaffold in bioorganic and medicinal chemistry . It serves as a useful synthetic intermediate in the development of various pharmaceutical compounds .
Materials Science and Photovoltaic Development
In the field of materials science, “3-Cyanothiophene” is a privileged motif for photovoltaic development . It’s used in the design and synthesis of materials for solar cells .
Carbonic Anhydrase Inhibitors
Thiophene-based sulfonamides, like “3-Cyanothiophene-2-sulfonamide”, are known to be potent inhibitors of carbonic anhydrase . These enzymes play crucial roles in various physiological processes, and their inhibitors have therapeutic applications in treating a range of medical conditions .
Synthetic Chemistry
“3-Cyanothiophene” can be synthesized via a three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur . This method provides direct access to 2-aryl-3-cyanothiophenes, expanding the toolbox of synthetic chemists .
properties
IUPAC Name |
3-cyanothiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEQHLWTMWWUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanothiophene-2-sulfonamide |
Synthesis routes and methods
Procedure details
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